3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride
CAS No.: 1050208-23-5
Cat. No.: VC6606494
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7
* For research use only. Not for human or veterinary use.
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride - 1050208-23-5](/images/structure/VC6606494.png)
Specification
CAS No. | 1050208-23-5 |
---|---|
Molecular Formula | C11H16ClNO3 |
Molecular Weight | 245.7 |
IUPAC Name | 3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C11H15NO3.ClH/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12-13H,1,4-5,7-8H2;1H |
Standard InChI Key | TWNMYAPEVFOYFH-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)CNCCCO.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s core structure consists of a 1,3-benzodioxole ring substituted at the 5-position with a methylene group connected to a tertiary amine on a three-carbon propanol chain. The hydrochloride salt formation occurs via protonation of the amine group, yielding the ionic pair C₁₁H₁₆ClNO₃ (molecular weight: 285.76 g/mol) . Key structural features include:
-
Benzodioxole ring: A fused bicyclic system (C₇H₅O₂) providing aromaticity and electron-rich regions for potential intermolecular interactions .
-
Aminopropanol chain: A three-carbon backbone with a terminal hydroxyl group (-OH) and a secondary amine (-NH-) at the third carbon, facilitating hydrogen bonding and salt formation .
-
Hydrochloride salt: Enhances aqueous solubility and crystallinity compared to the free base .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₆ClNO₃ | Calculated |
Molecular Weight | 285.76 g/mol | |
Boiling Point (Free Base) | 147–151 °C (0.7 Torr) | |
CAS Number (Free Base) | 869943-99-7 |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The free base, 3-[(Benzo dioxol-5-ylmethyl)-amino]-propan-1-ol, is synthesized through a nucleophilic substitution reaction between 1,3-benzodioxol-5-ylmethylamine and 3-chloro-1-propanol under reflux in anhydrous ethanol . The hydrochloride salt is subsequently formed by treating the free base with concentrated hydrochloric acid, followed by recrystallization from ethanol-diethyl ether mixtures .
Key Reaction Steps:
-
Amination:
-
Salt Formation:
Industrial Manufacturing
Scalable production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Automated systems control temperature (60–80°C) and stoichiometric ratios, minimizing byproducts like N-alkylated derivatives. Post-synthesis purification involves fractional distillation for the free base and antisolvent crystallization for the hydrochloride .
Physicochemical Properties
Thermal Stability
The free base exhibits a boiling point of 147–151°C at 0.7 Torr, while the hydrochloride salt decomposes above 200°C without melting, indicative of ionic lattice stability .
Solubility Profile
-
Organic Solvents: Moderately soluble in ethanol and methanol; insoluble in nonpolar solvents (e.g., hexane) .
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume